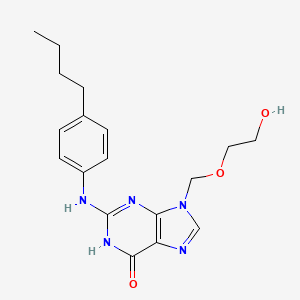
N-(Cyclopent-1-en-1-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Cyclopent-1-en-1-yl)aniline is an organic compound that belongs to the class of aniline derivatives It features a cyclopentene ring attached to the nitrogen atom of an aniline molecule
準備方法
Synthetic Routes and Reaction Conditions
N-(Cyclopent-1-en-1-yl)aniline can be synthesized through the reaction of aniline with cyclopentene under specific conditions. One common method involves the use of a catalyst to facilitate the addition of the cyclopentene ring to the aniline molecule. The reaction typically requires controlled temperatures and pressures to ensure the desired product is obtained with high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and yield. The use of advanced catalytic systems and precise control of reaction parameters are crucial to achieving consistent quality and high production rates.
化学反応の分析
Types of Reactions
N-(Cyclopent-1-en-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert it into cyclopentyl aniline.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Cyclopentyl aniline.
Substitution: Various substituted aniline derivatives depending on the reagent used.
科学的研究の応用
N-(Cyclopent-1-en-1-yl)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N-(Cyclopent-1-en-1-yl)aniline involves its interaction with various molecular targets and pathways. The compound can act as an electron donor or acceptor, depending on the reaction conditions. Its unique structure allows it to participate in a range of chemical reactions, influencing its reactivity and interactions with other molecules.
類似化合物との比較
Similar Compounds
- N-(Cyclopent-2-en-1-yl)aniline
- N-(Cyclohex-1-en-1-yl)aniline
- N-(Cyclopentyl)aniline
Uniqueness
N-(Cyclopent-1-en-1-yl)aniline is unique due to the presence of the cyclopentene ring, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness makes it valuable in specific applications where these properties are advantageous.
特性
CAS番号 |
65601-65-2 |
|---|---|
分子式 |
C11H13N |
分子量 |
159.23 g/mol |
IUPAC名 |
N-(cyclopenten-1-yl)aniline |
InChI |
InChI=1S/C11H13N/c1-2-6-10(7-3-1)12-11-8-4-5-9-11/h1-3,6-8,12H,4-5,9H2 |
InChIキー |
UKECYFJOQBNKAG-UHFFFAOYSA-N |
正規SMILES |
C1CC=C(C1)NC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2,2'-Bi-1H-pyrrole]-5,5'-dicarboxamide, N,N'-dihexyl-](/img/structure/B12921024.png)



![3-Nitro-N-octylimidazo[1,2-B]pyridazin-6-amine](/img/structure/B12921042.png)







![2,3-Diphenylimidazo[1,2-C]quinazoline](/img/structure/B12921083.png)
